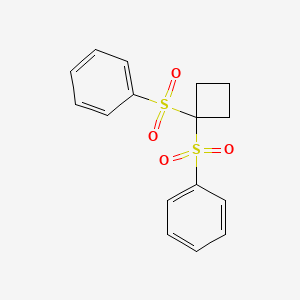

1,1-Bis(phenylsulfonyl)cyclobutane

Description

Properties

CAS No. |

28246-89-1 |

|---|---|

Molecular Formula |

C16H16O4S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

[1-(benzenesulfonyl)cyclobutyl]sulfonylbenzene |

InChI |

InChI=1S/C16H16O4S2/c17-21(18,14-8-3-1-4-9-14)16(12-7-13-16)22(19,20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

HKWKDDOIDZKGMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H16O4S2

- Molecular Weight : 336.4 g/mol

- Structural Characteristics : The compound features two phenylsulfonyl groups attached to a cyclobutane ring, which contributes to its reactivity and utility in synthetic applications.

Applications in Medicinal Chemistry

-

Synthesis of Integrin Antagonists :

- Recent studies have highlighted the use of cyclobutane derivatives, including 1,1-bis(phenylsulfonyl)cyclobutane, as scaffolds for developing integrin antagonists. These compounds have shown potential in targeting αvβ3 integrins, which are implicated in cancer progression and metastasis. The introduction of functionalized cyclobutane rings has improved the metabolic stability and in vivo tolerability of these antagonists, providing a promising avenue for drug development .

-

Chiral Catalysis :

- The compound has been explored as a chiral ligand in catalytic reactions. For instance, it has been used in rhodium-catalyzed addition reactions, demonstrating its effectiveness in promoting enantioselective transformations . This application is crucial for synthesizing bioactive compounds with specific stereochemical configurations.

- Building Blocks for Bioactive Molecules :

Applications in Organic Synthesis

-

Synthesis of Bicyclobutanes :

- This compound can serve as a precursor for synthesizing bicyclobutane derivatives through strain-release reactions. This approach leverages the inherent strain of the bicyclobutane structure to facilitate further functionalization . Such transformations are valuable for creating complex molecular architectures.

- Reagents in Chemical Reactions :

-

Functionalization Strategies :

- Recent advancements have focused on developing methodologies to functionalize this compound selectively. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the cyclobutane ring, expanding its utility in synthetic organic chemistry .

Case Study 1: Development of Integrin Antagonists

A study demonstrated the synthesis of several cyclobutane-based integrin antagonists using this compound as a core structure. These compounds exhibited significant activity against αvβ3 integrins with IC50 values below 1 µM and showed promising results in vivo .

Case Study 2: Chiral Catalysis with Cyclobutanes

Research involving the use of this compound as a chiral ligand revealed that it could effectively catalyze asymmetric reactions, leading to high enantiomeric excesses in products derived from simple substrates . This highlights its potential role in producing pharmaceuticals with desired stereochemistry.

Comparison with Similar Compounds

1,1-Bis(bromomethyl)cyclobutane

- Structure : Cyclobutane with bromomethyl (-CH₂Br) substituents at the 1,1-positions.

- Molecular Formula : C₆H₁₀Br₂ (vs. C₁₆H₁₄O₄S₂ for the target compound).

- Reactivity : Bromine’s leaving-group ability contrasts with the electron-withdrawing nature of sulfonyl groups. Brominated derivatives are more reactive in nucleophilic substitutions.

- Hazards : Classified as hazardous (H315: skin irritation, H318: eye damage, H335: respiratory irritation) .

- Applications : Primarily used as an intermediate in organic synthesis.

Carboplatin (cis-diamine(1,1-cyclobutane-dicarboxylate)platinum(II))

1-Cyclohexanol, 2-[1-(phenylsulfonyl)methyl-]

- Structure: Cyclohexanol derivative with a phenylsulfonylmethyl group.

- Comparison : The hydroxyl group in this compound enhances solubility, whereas the target compound’s sulfonyl groups may favor membrane permeability or binding to hydrophobic targets.

1,1-Bis(trifluoromethyl)cyclobutane

- Structure : Cyclobutane with two trifluoromethyl (-CF₃) groups.

- Physical Properties : Fluorination increases thermal stability and hydrophobicity.

- Applications : Used in specialty materials (e.g., coatings, lubricants) due to fluorine’s inertness .

- Electronic Effects : CF₃ groups are strongly electron-withdrawing, similar to sulfonyl substituents, but with distinct steric and electronic profiles.

1,1-Bis(2,6-dimethylphenyl)siletane

- Structure : Silacyclobutane (Si-containing four-membered ring) with 2,6-dimethylphenyl groups.

- Steric Effects : Bulky dimethylphenyl groups create steric hindrance, analogous to phenylsulfonyl substituents in the target compound.

Data Table: Structural and Functional Comparison

Key Findings and Insights

- Steric and Electronic Effects : The phenylsulfonyl groups in this compound impose significant steric hindrance and electron-withdrawing effects, akin to carboplatin’s cyclobutane-dicarboxylate ligand. This likely reduces its reactivity compared to smaller substituents (e.g., Br or CF₃).

- Synthetic Utility : The compound’s synthesis via phenylsulfonyl chloride highlights its role as a precursor in sulfone-rich frameworks, contrasting with brominated derivatives used in cross-coupling reactions .

Preparation Methods

NHC-Catalyzed Conjugate Addition and Cyclization

N-Heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful strategy for constructing cyclobutane derivatives. In one approach, 1,1-bis(phenylsulfonyl)ethylene serves as a key intermediate, undergoing conjugate addition to α,β-unsaturated aldehydes. The reaction proceeds via an NHC-mediated mechanism, where the carbene initiates nucleophilic attack on the vinyl sulfone, forming a sulfinate intermediate. This intermediate undergoes 4-exo-tet cyclization to yield a cyclobutane ring, followed by deprotonation and elimination to furnish the final product .

Critical parameters include:

-

Solvent selection : Dichloromethane (DCM) is preferred to avoid side reactions observed in tetrahydrofuran (THF) or acetonitrile .

-

Stoichiometry : A 2:1 ratio of α,β-unsaturated aldehyde to vinyl sulfone ensures complete conversion .

-

Base : Potassium tert-butoxide facilitates deprotonation without competing side reactions .

This method achieves moderate to high yields (60–85%) but requires stringent exclusion of moisture to prevent hydrolysis of the sulfinate intermediate.

Substitution Reactions with Sodium Benzenesulfinate

A two-step substitution protocol enables the installation of phenylsulfonyl groups on a preformed cyclobutane scaffold. First, sodium benzenesulfinate reacts with 4-bromobutene in dimethylformamide (DMF) at 60°C to form (but-3-en-1-ylsulfonyl)benzene . Subsequent treatment with n-butyllithium in tetrahydrofuran (THF) at –78°C induces cyclization, generating 1-(phenylsulfonyl)cyclobutane. A second sulfonylation step using phenylsulfonyl chloride under basic conditions completes the synthesis .

Optimization insights :

-

Temperature control : Cyclization at –78°C minimizes ring-opening side reactions .

-

Purification : Flash chromatography with ethyl acetate/pentane mixtures isolates the product in >80% purity .

This route offers scalability but demands cryogenic conditions for the lithiation step, limiting its practicality for industrial applications.

Rhodium-Catalyzed Cyclization of Allenylheterocyclobutane–Alkynes

Rhodium complexes, such as [RhCl(CO)dppp]₂, catalyze the cyclization of allenylheterocyclobutane–alkynes to form bicyclic structures. While primarily used for synthesizing diazabicyclo derivatives, this method can be adapted for 1,1-bis(phenylsulfonyl)cyclobutane by substituting alkyne precursors with sulfonylated analogs .

Key reaction conditions :

-

Catalyst loading : 5–10 mol% [RhCl(CO)dppp]₂ ensures efficient turnover .

-

Solvent : Toluene or hexane/ethyl acetate mixtures enhance selectivity .

-

Temperature : Reactions proceed at ambient to 70°C, depending on substrate reactivity .

Yields range from 65–90%, with the major byproduct being over-reduced sulfones.

One-Pot Bis(sulfonyl)cyclobutenylation

A recent advancement involves the one-pot bis(triflyl)cyclobutenylation of alkynes, which can be modified for phenylsulfonyl groups. Although initially developed for trifluoromethyl sulfones, the methodology employs 1,1-bis(sulfonyl)ethylene derivatives as dienophiles in [2+2] cycloadditions .

Procedure highlights :

-

Cycloaddition : The alkyne reacts with 1,1-bis(phenylsulfonyl)ethylene in acetonitrile at room temperature, forming a cyclobutene intermediate .

-

Hydrodesulfonylation : Treatment with tetra-n-butylammonium fluoride (TBAF) selectively removes one sulfonyl group, yielding the monosulfonylated product .

-

Resulfonylation : A second sulfonylation step installs the remaining phenylsulfonyl moiety.

This method achieves 70–75% overall yield but necessitates careful control of TBAF stoichiometry to prevent over-desulfonylation.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations and Side Reactions

A common challenge across methods is the formation of side products due to:

-

Sulfonate elimination : Under basic conditions, sulfonyl groups may undergo β-elimination, forming alkenes .

-

Over-cyclization : In Rhodium-catalyzed reactions, excessive cyclization leads to fused bicyclic byproducts .

-

Sulfone hydrolysis : Aqueous workup or prolonged storage can hydrolyze sulfonyl groups to sulfonic acids .

Mitigation strategies include using anhydrous solvents, non-nucleophilic bases, and low-temperature quenching.

Industrial Production Feasibility

Scaling up these methods requires addressing:

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1,1-bis(phenylsulfonyl)cyclobutane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally similar cyclobutane derivatives (e.g., 1,1-bis(bromomethyl)cyclobutane) typically involves cycloaddition reactions or ring-closing strategies under controlled temperatures (2–8°C storage recommended for intermediates) . For this compound, sulfonation of cyclobutane precursors using phenylsulfonyl chloride in anhydrous conditions (e.g., THF or DCM) with a base (e.g., triethylamine) is plausible. Optimization of stoichiometry, solvent polarity, and reaction time is critical to minimize side reactions like over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield can be monitored using HPLC or NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show cyclobutane protons as a multiplet (δ 2.5–3.5 ppm) and aromatic protons from phenylsulfonyl groups as doublets (δ 7.5–8.0 ppm). C NMR will confirm quaternary carbons in the cyclobutane ring (~50–60 ppm) and sulfonyl-attached carbons (~125–140 ppm) .

- IR : Strong S=O stretching vibrations near 1150 cm and 1350 cm confirm sulfonyl groups .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for CHOS (exact mass ~342.04). Fragmentation patterns may include loss of SO groups .

Q. What are the key challenges in maintaining the stability of this compound during storage and reactions?

- Methodological Answer : Cyclobutane derivatives are prone to ring strain, leading to thermal or photolytic decomposition. Storage under inert atmospheres (argon/nitrogen) at 2–8°C in dark conditions is advised to prevent oxidation or ring-opening . Avoid prolonged exposure to strong bases or nucleophiles, which may cleave the sulfonyl groups or cyclobutane ring. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in Michael addition or cycloaddition reactions?

- Methodological Answer : The electron-withdrawing sulfonyl groups activate the cyclobutane ring for nucleophilic attacks, making it a candidate for Michael additions. In diastereoselective reactions (e.g., with chiral imines), steric hindrance from phenyl groups may dictate regioselectivity. Computational studies (DFT) can model transition states to predict selectivity, while experimental validation uses chiral HPLC to resolve enantiomers . For example, in reactions with nitroalkenes, competing pathways (1,2- vs. 1,4-addition) can be analyzed via F NMR or kinetic isotopic effect studies .

Q. What computational methods are reliable for predicting the strain energy and conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets is commonly used to calculate strain energy (~25–30 kcal/mol for cyclobutanes). However, limitations exist: predicted bond lengths for strained rings may deviate from X-ray crystallography data by ~0.02 Å . Molecular dynamics (MD) simulations at 298 K in explicit solvent (e.g., DMSO) can model ring puckering and substituent rotation. Compare results with experimental data (e.g., variable-temperature NMR) to validate torsional barriers .

Q. How can contradictions in experimental data (e.g., unexpected byproducts in ring-opening reactions) be systematically resolved?

- Methodological Answer : If sulfur dioxide extrusion occurs instead of desired ring scission (as seen in thiirane 1,1-dioxide analogs ), use trapping agents (e.g., DABCO) to stabilize intermediates. Mechanistic studies via O isotopic labeling or in-situ IR can track SO release. For conflicting regioselectivity reports, employ competitive experiments with deuterated substrates to distinguish kinetic vs. thermodynamic control .

Q. What role does this compound play in asymmetric catalysis, and how can enantiomeric excess (ee) be optimized?

- Methodological Answer : As a chiral auxiliary, its rigid cyclobutane core can induce asymmetry in prochiral substrates. Screen chiral ligands (e.g., BINOL derivatives) and solvents (e.g., toluene vs. DMF) to enhance ee. Use circular dichroism (CD) spectroscopy to correlate absolute configuration with activity. Kinetic resolution experiments (e.g., with lipases) can further optimize ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.